Leukotriene E4 methyl ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H39NO5S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12+,17-14+/t20-,21-,22+/m0/s1 |
InChI Key |
FIXJQRIEAIDXEN-KLWHAKNWSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Leukotriene E4 Methyl Ester
Total Chemical Synthesis Routes to Key Leukotriene Precursors, including Methyl Esters
The total synthesis of leukotrienes and their precursors is a complex endeavor that has been approached through various convergent strategies. A primary and recurrent precursor in many of these synthetic pathways is Leukotriene A4 (LTA4) methyl ester. nih.govavantiresearch.com The synthesis of LTA4 methyl ester itself is a significant challenge, often starting from simpler, commercially available chiral molecules.
One notable strategy for creating key chiral fragments for leukotriene synthesis involves enzymatic methods. For instance, the total synthesis of Leukotriene B4 (LTB4) has been achieved by assembling two key chirons, which are themselves prepared via enzymatic reactions. acs.org A chemoenzymatic approach to LTB4 utilized bakers' yeast for the enantioselective reduction of a β-keto ester to generate a chiral alcohol, a key intermediate. acs.org
Another powerful technique in the synthetic chemist's arsenal (B13267) is the Sharpless asymmetric epoxidation. This method is instrumental in creating chiral epoxy alcohols, which are versatile building blocks for natural product synthesis, including leukotrienes. researchgate.netrsc.org The Sharpless epoxidation allows for the conversion of allylic alcohols into epoxides with high enantioselectivity, providing a reliable route to crucial chiral intermediates. researchgate.net For example, the synthesis of LTA4 methyl ester can be accomplished using this methodology. researchgate.net
Convergent synthesis strategies are often employed, where different fragments of the target molecule are synthesized separately and then combined. For the synthesis of a diacetylenic precursor of labeled LTB4, two key chiral synthons were assembled: an α-hydroxyaldehyde and a propargylic alcohol, obtained from D-mannitol and through enzymatic resolution, respectively. cdnsciencepub.comresearchgate.net Similarly, the synthesis of resolvins, which are also lipid mediators, has involved the stereocontrolled total synthesis of their epoxide precursors, highlighting the importance of epoxides in the synthesis of this class of molecules. rsc.org
The synthesis of these precursors often involves multiple steps of protection, reaction, and deprotection to achieve the desired stereochemistry and functionality. For instance, in a chemoenzymatic synthesis of LTB4, a tert-butyl keto ester was used to block unwanted esterase activity during a yeast reduction step. acs.org
Chemoenzymatic and Enzymatic Synthesis Approaches for Leukotriene E4 and its Analogs
Chemoenzymatic and purely enzymatic approaches offer powerful and often more direct routes to Leukotriene E4 (LTE4) and its analogs, leveraging the high specificity of enzymes. smolecule.com These methods can start from precursors like arachidonic acid or its derivatives, utilizing enzymes such as lipoxygenases to form the leukotriene backbone, followed by methylation to yield the methyl ester. smolecule.com
A key intermediate in the biosynthesis and chemoenzymatic synthesis of cysteinyl leukotrienes is Leukotriene A4 (LTA4). nih.govdiva-portal.orghmdb.ca LTA4 can be enzymatically converted to Leukotriene C4 (LTC4) by LTC4 synthase through conjugation with glutathione (B108866). nih.govdiva-portal.org Subsequently, LTC4 is metabolized to Leukotriene D4 (LTD4) by γ-glutamyl transpeptidase, which removes the glutamic acid residue. hmdb.caannualreviews.orgpnas.org Finally, LTD4 is converted to LTE4 by a dipeptidase that cleaves the glycine (B1666218) moiety. hmdb.caharvard.edu
This enzymatic cascade can be harnessed for synthetic purposes. For example, labeled LTE4 can be prepared by reacting commercially available LTA4 methyl ester with labeled cysteine, followed by alkaline hydrolysis of the methyl ester. nih.gov Similarly, labeled LTD4 can be prepared from labeled LTC4 using commercially available γ-glutamyl transpeptidase. nih.gov
Enzymes are also employed in the synthesis of leukotriene antagonists. A practical chemoenzymatic synthesis of an LTD4 antagonist involved the enzymatic hydrolysis of a prochiral diester to an ester-acid with high enantiomeric excess. researchgate.net This highlights the utility of enzymes in achieving high stereoselectivity, a critical aspect of synthesizing biologically active molecules.
The table below summarizes the key enzymes involved in the biosynthesis of cysteinyl leukotrienes, which are also utilized in chemoenzymatic synthesis strategies.
| Enzyme | Reaction Catalyzed |
| 5-Lipoxygenase (5-LOX) | Converts arachidonic acid to LTA4. hmdb.ca |
| LTC4 Synthase | Conjugates LTA4 with glutathione to form LTC4. nih.govdiva-portal.org |
| γ-Glutamyl Transpeptidase | Converts LTC4 to LTD4. hmdb.caannualreviews.orgpnas.org |
| Dipeptidase | Converts LTD4 to LTE4. hmdb.caharvard.edu |
| Pig Liver Esterase | Used in the preparation of stable isotope-labeled LTE4 by catalyzing the incorporation of oxygen-18 from labeled water into the carboxylic group of LTE4 methyl ester. nih.gov |
Preparation and Application of Stable Isotope-Labeled Leukotriene E4 Methyl Ester for Quantitative Research
Stable isotope-labeled analogs of Leukotriene E4 (LTE4) and its methyl ester are indispensable tools for quantitative research, primarily serving as internal standards in mass spectrometry-based assays. nih.govcreative-proteomics.comtandfonline.com The use of stable-isotope dilution (SID) mass spectrometry provides the highest possible analytical specificity for quantitative determinations of biomarkers like LTE4. tandfonline.com
Several methods have been developed for the preparation of stable isotope-labeled LTE4. One approach involves the enzymatic incorporation of oxygen-18 (¹⁸O) into the carboxylic acid group of LTE4. This is achieved by catalyzing the hydrolysis of LTE4 methyl ester in ¹⁸O-labeled water using an enzyme such as pig liver esterase. nih.gov This method results in the incorporation of two ¹⁸O atoms into the carboxyl group, creating a labeled standard that is four mass units heavier than the endogenous analyte. nih.gov
Another strategy involves the synthesis of leukotrienes with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) in the amino acid portion of the molecule. For example, heavy isotope-labeled LTE4 can be prepared by reacting Leukotriene A4 (LTA4) methyl ester with cysteine containing ¹³C and ¹⁵N, followed by hydrolysis of the methyl ester. nih.gov Similarly, deuterium (B1214612) (²H or D) labeling is also employed. Leukotriene E4-d5, a deuterium-labeled version of LTE4, is used as an internal standard for the quantification of LTE4 in biological samples. medchemexpress.com
The primary application of these stable isotope-labeled compounds is in quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govtandfonline.com By adding a known amount of the heavy isotope-labeled internal standard to a biological sample, the endogenous concentration of the unlabeled analyte can be accurately determined by measuring the ratio of the two in the mass spectrometer. tandfonline.com This method has been successfully used to quantify LTE4 levels in human urine. nih.gov
The table below provides examples of stable isotope-labeled Leukotriene E4 and their applications.
| Labeled Compound | Isotope(s) | Method of Preparation | Application |
| [¹⁸O₂]LTE4 | Oxygen-18 | Enzymatic hydrolysis of LTE4 methyl ester in ¹⁸O-water. nih.gov | Internal standard for quantitative determination of LTE4 in human urine by GC-MS. nih.gov |
| [¹³C, ¹⁵N]LTE4 | Carbon-13, Nitrogen-15 | Reaction of LTA4 methyl ester with labeled cysteine followed by hydrolysis. nih.gov | Internal standard for quantification of cysteinyl leukotrienes by mass spectrometry. nih.gov |
| Leukotriene E4-d5 | Deuterium | Chemical synthesis. | Internal standard for LTE4 quantification. medchemexpress.com |
Design and Synthesis of Structurally Modified Derivatives of this compound
The design and synthesis of structurally modified derivatives of Leukotriene E4 (LTE4) methyl ester are driven by the need to develop potent and specific antagonists for the cysteinyl leukotriene receptors, as well as to create probes for studying their biological functions. researchgate.net These synthetic efforts often focus on modifying key structural features of the parent molecule to enhance receptor affinity, improve metabolic stability, or alter biological activity.
One approach to creating modified derivatives involves altering the peptide portion of the molecule. For example, the synthesis of an LTD4 antagonist involved the creation of a molecule with a modified peptide-like side chain attached to a quinoline (B57606) core. researchgate.net
Another strategy focuses on modifying the fatty acid backbone. This can include changing the length of the carbon chain, altering the number and geometry of the double bonds, or introducing different functional groups. For instance, the synthesis of 11-trans-Leukotriene C4 was achieved through chemical synthesis, demonstrating that the stereochemistry of the double bonds can be controlled to produce specific isomers. annualreviews.org The synthesis of tetradehydro-leukotriene B4 methyl ester, a precursor for labeled LTB4, involves the introduction of triple bonds, which can later be selectively reduced to the desired double bonds. cdnsciencepub.comresearchgate.net
The epoxide of LTA4 is a key reactive intermediate that can be targeted for the synthesis of analogs. The synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-docosahexaenoic acid, a precursor to resolvins, demonstrates the synthesis of an epoxide-containing fatty acid that is structurally related to LTA4. rsc.org
Furthermore, achiral analogs of leukotriene biosynthesis inhibitors have been synthesized to study the influence of stereochemistry on their efficacy. uni-tuebingen.de These studies help in understanding the structure-activity relationships and in designing more potent and selective inhibitors.
The table below lists some examples of structurally modified leukotriene derivatives and the rationale behind their synthesis.
| Derivative Type | Structural Modification | Rationale |
| LTD4 Antagonist | Modified peptide-like side chain on a quinoline core. researchgate.net | To block the action of LTD4 at its receptor for therapeutic purposes. researchgate.net |
| 11-trans-Leukotriene C4 | Isomerization of the Δ11 double bond to the trans configuration. annualreviews.org | To study the biological activity of different geometric isomers. annualreviews.org |
| Tetradehydro-Leukotriene B4 Methyl Ester | Introduction of triple bonds in the carbon chain. cdnsciencepub.comresearchgate.net | To serve as a stable precursor for the synthesis of radiolabeled LTB4. cdnsciencepub.comresearchgate.net |
| Achiral Analogs of Inhibitors | Removal of chiral centers from inhibitor molecules. uni-tuebingen.de | To investigate the importance of stereochemistry for biological activity. uni-tuebingen.de |
Enzymatic Biosynthesis and in Vitro Biotransformation of Leukotriene E4 and Its Precursors
Arachidonic Acid Metabolism via the 5-Lipoxygenase Pathway in Cellular Systems
The biosynthesis of all leukotrienes originates from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane phospholipids (B1166683) by phospholipase A2 enzymes. nih.govatsjournals.org This process is a key part of the inflammatory response. wikipedia.org The central pathway for leukotriene synthesis is the 5-lipoxygenase (5-LO) pathway, primarily active in myeloid cells such as neutrophils, eosinophils, monocytes, and mast cells. annualreviews.orgsemanticscholar.orgbertin-bioreagent.com
Catalytic Role of 5-Lipoxygenase and 5-Lipoxygenase-Activating Protein (FLAP)
The initial and rate-limiting steps in leukotriene biosynthesis are catalyzed by the enzyme 5-lipoxygenase (5-LO or ALOX5) with the essential assistance of the 5-lipoxygenase-activating protein (FLAP). wikipedia.orgresearchgate.netnih.gov Upon cellular activation, typically by an influx of calcium ions, both cytosolic 5-LO and cPLA2α translocate to the nuclear and endoplasmic reticulum membranes. nih.govlsu.edu
FLAP, an integral nuclear membrane protein, functions by binding the newly liberated arachidonic acid and presenting it to 5-LO. lsu.edunih.govwikipedia.org This interaction is crucial for the efficient synthesis of leukotrienes in intact cells. nih.govnih.gov 5-LO, a non-heme iron-containing enzyme, then carries out a two-step reaction. wikipedia.org First, it oxygenates arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE). wikipedia.orgmdpi.com This is followed by a dehydration step, also catalyzed by 5-LO, which converts 5-HPETE into the unstable epoxide, Leukotriene A4 (LTA4). nih.govhmdb.ca
| Enzyme/Protein | Location (Activated Cell) | Function |
| 5-Lipoxygenase (5-LO) | Cytosol, translocates to nuclear/ER membrane | Catalyzes the conversion of Arachidonic Acid to 5-HPETE and then to Leukotriene A4. wikipedia.orgwikipedia.orgcapes.gov.br |
| 5-Lipoxygenase-Activating Protein (FLAP) | Nuclear/ER membrane | Binds arachidonic acid and presents it to 5-LO, essential for cellular leukotriene synthesis. lsu.edunih.govwikipedia.org |
Formation of Unstable Leukotriene A4 and its Methyl Ester Analog
Leukotriene A4 (LTA4) is an unstable epoxide that serves as a critical branching point in the leukotriene biosynthetic pathway. wikipedia.orghmdb.caresearchgate.net Due to its instability, it is rapidly converted into downstream products by other enzymes. bertin-bioreagent.comcaymanchem.com In cells containing LTA4 hydrolase, LTA4 is converted to Leukotriene B4 (LTB4). wikipedia.orgnih.gov Alternatively, in cells expressing LTC4 synthase, LTA4 is conjugated with glutathione (B108866) to form Leukotriene C4 (LTC4). wikipedia.orgnih.gov
Due to the inherent instability of LTA4 as a free acid, a more stable analog, Leukotriene A4 methyl ester , is often used for in vitro research. caymanchem.commedchemexpress.com This methyl ester form is stable and can be readily hydrolyzed back to the active free acid when needed for experimental purposes. bertin-bioreagent.comcaymanchem.commedchemexpress.com A deuterated version, Leukotriene A4-d5 methyl ester, is also utilized as an internal standard for quantification in mass spectrometry analyses. bertin-bioreagent.com
Sequential Conversion of Leukotriene A4 to Cysteinyl Leukotrienes in Defined Cell Culture Systems
The cysteinyl leukotrienes (CysLTs) — LTC4, LTD4, and LTE4 — are potent mediators of inflammation and allergic reactions. nih.gov Their synthesis proceeds through a sequential enzymatic cascade starting from LTA4. This process can occur within a single cell or through transcellular metabolism, where LTA4 produced by one cell (e.g., a neutrophil) is taken up and processed by another (e.g., a platelet or chondrocyte). bertin-bioreagent.comnih.gov
Leukotriene C4 Synthase Activity and the Formation of Leukotriene C4
Leukotriene C4 (LTC4) synthase is an integral membrane protein, functioning as a homodimer, that catalyzes the conjugation of LTA4 with glutathione (GSH). atsjournals.orgnih.gov This is the committed step in the biosynthesis of all CysLTs. atsjournals.orgnih.gov LTC4 synthase is structurally homologous to FLAP and is found in the same perinuclear and ER membrane compartments, allowing for efficient processing of newly synthesized LTA4. nih.govnih.gov
The enzyme's activity is enhanced by Mg2+ and inhibited by the FLAP inhibitor MK-886. atsjournals.orgnih.gov Site-directed mutagenesis studies have identified key amino acid residues, such as Arginine-51 and Tyrosine-93, that are critical for its catalytic function in opening the LTA4 epoxide ring and activating the glutathione thiol group, respectively. atsjournals.orgnih.gov
| Enzyme | Substrates | Product | Cellular Location |
| Leukotriene C4 Synthase (LTC4S) | Leukotriene A4, Glutathione (GSH) | Leukotriene C4 (LTC4) | Nuclear/ER membrane. nih.govnih.gov |
γ-Glutamyl Transpeptidase-Mediated Conversion of Leukotriene C4 to Leukotriene D4
Once formed, LTC4 is transported out of the cell where it is metabolized by enzymes on the outer surface of the plasma membrane. The first step in this extracellular conversion is catalyzed by γ-glutamyl transpeptidase (GGT), also known as gamma-glutamyl transferase. reactome.orgnih.govnih.gov GGT enzymes (e.g., GGT1 and GGT5) hydrolyze the gamma-glutamyl bond of the glutathione moiety on LTC4, releasing glutamate (B1630785) and forming Leukotriene D4 (LTD4). reactome.orgmaayanlab.cloud This conversion is a critical step in the metabolic pathway of CysLTs. capes.gov.brnih.govnih.gov The apparent Km value for LTC4 in this reaction is approximately 6 µM. nih.gov
Dipeptidase-Catalyzed Formation of Leukotriene E4 from Leukotriene D4
The final step in this primary metabolic sequence is the conversion of Leukotriene D4 (LTD4) to Leukotriene E4 (LTE4). This reaction is catalyzed by a membrane-bound dipeptidase (DPEP), which cleaves the glycine (B1666218) residue from the cysteinyl-glycyl group of LTD4. nih.govnih.govnih.govreactome.org This dipeptidase activity has been identified in various tissues and cells, including human polymorphonuclear leukocytes, where it is released from specific granules. nih.govnih.gov The conversion of LTD4 to LTE4 is rapid and represents a key transformation in the CysLT pathway, yielding the most stable of the cysteinyl leukotrienes. capes.gov.brnih.govnih.govnih.gov
| Enzyme | Substrate | Product | Action |
| γ-Glutamyl Transpeptidase (GGT) | Leukotriene C4 | Leukotriene D4 | Cleaves the γ-glutamyl moiety. reactome.orgmaayanlab.cloud |
| Dipeptidase (DPEP) | Leukotriene D4 | Leukotriene E4 | Cleaves the glycine residue. nih.govreactome.org |
Investigation of Transcellular Biosynthesis Mechanisms Involving Leukotriene E4 Precursors in Co-Culture Models
The biosynthesis of leukotrienes is a complex, multi-step process that can involve the cooperation between different cell types, a phenomenon known as transcellular biosynthesis. nih.govjci.org This process is particularly crucial for the production of cysteinyl leukotrienes (CysLTs), including Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4). The initial and rate-limiting enzyme, 5-lipoxygenase (5-LO), which converts arachidonic acid into the unstable intermediate Leukotriene A4 (LTA4), is predominantly expressed in cells of myeloid origin, such as neutrophils. nih.govjci.org However, other cells that may be present at sites of inflammation, including platelets and endothelial cells, lack 5-LO but possess the downstream enzyme LTC4 synthase, which conjugates LTA4 with glutathione to form LTC4. portico.orgbiosciencepharma.com
Transcellular biosynthesis occurs when a "donor" cell (e.g., an activated neutrophil) synthesizes and releases LTA4, which is then taken up and metabolized by a nearby "acceptor" cell (e.g., a platelet or endothelial cell) to produce CysLTs. portico.orgbiosciencepharma.com This intercellular communication significantly amplifies the production of potent inflammatory mediators like LTC4 and its subsequent metabolites, LTD4 and LTE4, at a local site. nih.govashpublications.org Investigations using co-culture models have been instrumental in elucidating the mechanisms and significance of this pathway.
Neutrophil-Platelet Co-cultures
Co-culture studies of neutrophils and platelets have provided foundational evidence for the transcellular metabolism of LTA4. When human neutrophils are stimulated, they produce LTA4, but the co-incubation with platelets dramatically enhances the formation of LTC4. nih.govresearchgate.net Platelets, which cannot synthesize LTA4 themselves, efficiently utilize neutrophil-derived LTA4 to generate LTC4. biosciencepharma.comnih.gov This metabolic cooperation is proportional to the concentration of both neutrophils and platelets. ashpublications.orgnih.gov
Definitive proof of this pathway was established in experiments where platelets were pre-labeled with [35S]cysteine to form intracellular [35S]glutathione. nih.govnih.gov Upon co-incubation with stimulated neutrophils, the formation of [35S]LTC4 was detected, confirming that the glutathione substrate was provided by the platelet, the acceptor cell. nih.govnih.gov These findings indicate that the interaction between neutrophils and platelets is a significant source of CysLTs during inflammatory and thrombotic events. ashpublications.org
Table 1: Research Findings on Transcellular LTC4 Biosynthesis in Neutrophil-Platelet Co-cultures
| Finding | Description | Source(s) |
|---|---|---|
| Synergistic LTC4 Production | Co-incubation of stimulated neutrophils and platelets results in a significantly greater production of LTC4 than the sum of cells incubated alone. | ashpublications.orgnih.govresearchgate.net |
| Platelet as Acceptor Cell | Platelets contain LTC4 synthase and can efficiently convert exogenous or neutrophil-derived LTA4 into LTC4. | biosciencepharma.comnih.gov |
| Neutrophil as Donor Cell | Activated neutrophils are the source of the unstable intermediate, LTA4, which is transferred to platelets. | nih.govnih.gov |
| Confirmation via Isotopic Labeling | Experiments using platelets prelabeled with [35S]cysteine demonstrated that the final synthesis of LTC4 occurs within the platelet using its own glutathione. | nih.govnih.gov |
| Concentration Dependence | The amount of LTC4 produced is dependent on the number of both neutrophils and platelets present in the co-culture. | ashpublications.orgnih.gov |
Neutrophil-Endothelial Cell Co-cultures
The interaction between leukocytes and the vascular wall is a critical step in inflammation, and co-cultures of neutrophils and endothelial cells have shown this interface to be a major site of transcellular CysLT biosynthesis. portico.org Similar to platelets, endothelial cells can take up LTA4 released from adjacent, activated neutrophils and convert it into LTC4. nih.govnih.gov Further metabolism by peptidases can then lead to the formation of LTD4 and LTE4. nih.gov
This cooperation between neutrophils and endothelial cells is a key determinant of the profile of lipid mediators produced in the vasculature. portico.orgashpublications.org The CysLTs generated through this pathway can, in turn, affect the local environment by increasing vascular permeability and promoting plasma leakage, which are hallmark features of the acute inflammatory response. nih.gov
Table 2: Leukotriene Production in Stimulated Neutrophil-Endothelial Cell Co-culture Models
| Cell Combination | Stimulus | Primary Products | Outcome | Source(s) |
|---|---|---|---|---|
| Human Neutrophils + Human Endothelial Cells | General inflammatory stimuli (e.g., A23187) | LTC4, LTD4, LTE4, LTB4 | Conversion of granulocyte-released LTA4 into a full spectrum of leukotrienes. | nih.gov |
| Human Neutrophils + Bovine Endothelial Cells | Arachidonic Acid | LTC4 | Demonstrates endothelial cells' capacity to process neutrophil-derived intermediates. | ashpublications.orgnih.gov |
| Human Neutrophils + Porcine Pulmonary Artery Endothelial Cells | Anti-leukocyte Antibody + Complement | LTC4, LTD4, E4 | Models immune-mediated vascular injury, showing CysLT generation via transcellular metabolism. | ahajournals.org |
Neutrophil-Keratinocyte Co-cultures
The principle of transcellular LTA4 metabolism extends to other cell pairings relevant to specific tissues, such as the skin. While not a direct pathway to CysLTs, studies involving human neutrophils and keratinocytes highlight the broad applicability of this mechanism. In these co-cultures, keratinocytes, which have negligible 5-LO activity, were found to possess LTA4 hydrolase. core.ac.uk They can metabolize neutrophil-derived LTA4 to produce Leukotriene B4 (LTB4), a potent chemoattractant. core.ac.uk Co-incubation of neutrophils with keratinocytes resulted in a 73% increase in LTB4 formation compared to the sum of LTB4 produced by each cell type alone, demonstrating a potent synergistic interaction. core.ac.uk
Table 3: LTB4 Production in Human Neutrophil and Keratinocyte Co-cultures Stimulated with A23187
| Cell Culture Condition | LTB4 Produced (mean ± SEM) | Percentage Increase in LTB4 in Co-culture | Source(s) |
|---|---|---|---|
| Keratinocytes (1.5 x 10⁶ cells) alone | Not detectable | N/A | core.ac.uk |
| Neutrophils (5 x 10⁶ cells) alone | 62.2 ± 8.5 ng | N/A | core.ac.uk |
| Co-culture of Neutrophils and Keratinocytes | 107.6 ± 12.0 ng | 73% | core.ac.uk |
Metabolic Fate and Enzymatic Degradation of Leukotriene E4 in Experimental Biological Systems
Characterization of Omega-Oxidation and Beta-Oxidation Pathways for Leukotriene E4 Degradation
The primary route for the inactivation and degradation of Leukotriene E4 (LTE4) involves a sequential process of omega-oxidation followed by beta-oxidation. nih.gov This metabolic cascade is a critical mechanism for terminating the biological activity of cysteinyl leukotrienes. biosciencepharma.comhmdb.ca
Omega-oxidation initiates the catabolism of LTE4. This process involves the oxidation of the terminal methyl carbon (the ω-carbon) of the fatty acid chain. creative-proteomics.com This initial hydroxylation step is a crucial prerequisite for the subsequent chain-shortening reactions. Following omega-oxidation, the molecule undergoes beta-oxidation, a process that systematically shortens the carbon chain from the omega-end, leading to the formation of more water-soluble compounds that are more easily excreted. nih.govcreative-proteomics.com In experimental models using isolated rat hepatocytes, it has been observed that the beta-oxidation of LTE4 proceeds entirely from the C-20 methyl terminus after the initial omega-oxidation. nih.gov This is a notable characteristic of sulfidopeptide leukotriene metabolism. nih.gov The degradation pathway for LTE4 in humans also follows this pattern of omega-oxidation and subsequent beta-oxidation from the methyl terminus. nih.gov
Identification and Structural Elucidation of Leukotriene E4 Metabolites in Research Models (e.g., N-acetyl-Leukotriene E4, Carboxy-Leukotriene E4 Derivatives)
A significant metabolite identified in research models is N-acetyl-Leukotriene E4. nih.govnih.gov In studies with isolated rat hepatocytes, N-acetyl-LTE4 was characterized as a key metabolite. nih.gov Further metabolism of this compound leads to a series of omega- and beta-oxidation products. nih.gov
In vivo studies in rats have identified N-acetyl leukotriene E4 and N-acetyl 11-trans leukotriene E4 as major fecal metabolites of Leukotriene C4, which is a precursor to LTE4. nih.gov Research involving the infusion of radiolabeled LTE4 into healthy human subjects has led to the identification and structural determination of several urinary metabolites. The two major metabolites were identified as 14-carboxy-hexanor-LTE3 and 16-carboxy-delta 13-tetranor-LTE4. nih.gov Other minor metabolites detected include 20-carboxy-LTE4, 18-carboxy-dinor-LTE4, and 16-carboxy-tetranor-LTE3. nih.gov Interestingly, while N-acetyl-LTE4 was identified as a minor metabolite in human urine, no subsequent beta-oxidation products of this specific metabolite were observed in that particular study. nih.gov
The table below summarizes the key LTE4 metabolites identified in various research models.
| Metabolite | Research Model | Key Findings |
| N-acetyl-Leukotriene E4 | Isolated rat hepatocytes, Rat (in vivo), Human (in vivo) | Identified as a primary metabolite in hepatocytes and a major fecal metabolite in rats. nih.govnih.gov Found as a minor metabolite in human urine. nih.gov |
| 20-carboxy-N-acetyl-LTE4 | Isolated rat hepatocytes | An omega-oxidation product of N-acetyl-LTE4. nih.gov |
| 18-carboxydinor-N-acetyl-LTE4 | Isolated rat hepatocytes | A beta-oxidation product of N-acetyl-LTE4. nih.gov |
| 16-carboxytetranordihydro-N-acetyl-LTE4 | Isolated rat hepatocytes | A product of further beta-oxidation with double bond reduction. nih.gov |
| 16-carboxytetranor-delta 13-N-acetyl-LTE4 | Isolated rat hepatocytes | A beta-oxidation product with a conjugated tetraene structure. nih.gov |
| 14-carboxyhexanor-N-acetyl-LTE4 | Isolated rat hepatocytes | A further beta-oxidation product. nih.gov |
| 20-carboxy-LTE4 | Human (in vivo) | A minor urinary metabolite. nih.gov |
| 18-carboxy-dinor-LTE4 | Human (in vivo) | A minor urinary metabolite. nih.gov |
| 16-carboxy-tetranor-LTE3 | Human (in vivo) | A minor urinary metabolite. nih.gov |
| 14-carboxy-hexanor-LTE3 | Human (in vivo) | A major urinary metabolite. nih.gov |
| 16-carboxy-delta 13-tetranor-LTE4 | Human (in vivo) | A major urinary metabolite. nih.gov |
Enzymatic Systems and Isoforms Responsible for Leukotriene E4 Biotransformation
The biotransformation of Leukotriene E4 is orchestrated by specific enzymatic systems. The initial conversion of Leukotriene C4 to Leukotriene D4 and subsequently to Leukotriene E4 involves peptidases. biosciencepharma.comhmdb.ca Specifically, the removal of the gamma-glutamyl residue is catalyzed by gamma-glutamyl transferase, and the subsequent hydrolysis of the glycine (B1666218) residue is carried out by a membrane-bound dipeptidase. hmdb.canih.gov
The critical omega-oxidation step in LTE4 metabolism is catalyzed by a cytochrome P450 monooxygenase. biosciencepharma.comhmdb.ca In rat liver microsomes, an enzyme identified as leukotriene-E4 20-monooxygenase (EC 1.14.13.34) is responsible for the 20-hydroxylation of LTE4. genome.jp This enzyme can also act on N-acetyl-leukotriene E4, although at a slower rate. genome.jp The subsequent oxidation of the omega-hydroxyl group to a carboxyl group is also a key step in the metabolic pathway. nih.gov While the specific cytochrome P450 isoforms involved in LTE4 omega-oxidation in humans are part of ongoing research, the CYP4F family is known to be responsible for the omega-oxidation of the related molecule, Leukotriene B4. biosciencepharma.comresearchgate.net
The formation of N-acetyl leukotriene E4 from LTE4 involves acetyl coenzyme A and is catalyzed by a membrane-bound enzyme found in tissues such as the liver and kidney. nih.gov
The table below details the enzymes involved in the metabolic pathway of Leukotriene E4.
| Enzyme/Enzyme System | Metabolic Step | Substrate(s) | Product(s) |
| Gamma-glutamyl transferase | Peptide cleavage | Leukotriene C4 | Leukotriene D4 |
| Membrane-bound dipeptidase | Peptide cleavage | Leukotriene D4 | Leukotriene E4 |
| Leukotriene-E4 20-monooxygenase (Cytochrome P450) | Omega-hydroxylation | Leukotriene E4, N-acetyl-Leukotriene E4 | 20-hydroxy-Leukotriene E4, 20-hydroxy-N-acetyl-Leukotriene E4 |
| N-acetyltransferase | N-acetylation | Leukotriene E4, Acetyl coenzyme A | N-acetyl-Leukotriene E4 |
| Alcohol dehydrogenase / Aldehyde dehydrogenase | Omega-oxidation | 20-hydroxy-leukotrienes | 20-carboxy-leukotrienes |
Receptor Pharmacology and Intracellular Signaling Modulated by Leukotriene E4 in in Vitro and Ex Vivo Studies
Binding Affinity and Activation Profiles of Leukotriene E4 at Cysteinyl Leukotriene Receptor Subtypes (CysLT1R, CysLT2R)
The biological actions of cys-LTs are primarily mediated through two well-characterized G-protein coupled receptors (GPCRs): the type 1 and type 2 cys-LT receptors (CysLT1R and CysLT2R). kcl.ac.ukamazonaws.com These receptors exhibit different binding affinities for the various cys-LTs.
CysLT1R: This receptor is recognized as a high-affinity receptor for Leukotriene D4 (LTD4). amazonaws.comnih.gov Based on studies with transfected cells, the rank order of affinity for CysLT1R is LTD4 > LTC4 > LTE4. pnas.org LTE4 demonstrates significantly lower binding affinity and is considered a poor or weak agonist at this receptor compared to LTD4. kcl.ac.ukcaymanchem.com
CysLT2R: This receptor binds LTC4 and LTD4 with roughly equal, high affinity. nih.govamazonaws.comnih.gov Similar to its interaction with CysLT1R, LTE4 shows negligible or poor binding affinity for CysLT2R and is considered a weak or partial agonist. nih.govcaymanchem.comaai.org
Despite its low affinity for the cloned CysLT1R and CysLT2R, LTE4 demonstrates potent biological effects in vivo, particularly in asthmatic individuals, suggesting that its activity is not fully explained by interactions with these two receptors alone. kcl.ac.uknih.govrupress.org However, some studies indicate that under certain conditions, LTE4 can act as a full agonist for CysLT1R-dependent gene expression, hinting at a more complex interaction than simple binding assays might suggest. kcl.ac.uk
Table 1: Comparative Ligand Affinity at CysLT Receptors
| Receptor | Highest Affinity Ligand | Relative LTE4 Affinity | Reference |
|---|---|---|---|
| CysLT1R | LTD4 | Low / Weak Agonist | nih.govpnas.orgcaymanchem.com |
| CysLT2R | LTC4 & LTD4 (equal) | Low / Partial Agonist | nih.govnih.govcaymanchem.com |
Exploration of Novel Receptor Interactions for Leukotriene E4, including P2Y12 and Putative CysLTER, in Defined Cell Lines and Animal Tissues
The discrepancy between LTE4's weak in vitro activity at classical CysLT receptors and its potent in vivo effects has driven the search for novel receptors. nih.govrupress.org Research has identified several other receptors that mediate LTE4's actions.
Putative CysLTER: Studies using mice genetically deficient in both CysLT1R and CysLT2R revealed a pronounced vascular permeability response to LTE4. nih.govpnas.org This response was significantly more potent compared to that in wild-type mice, leading to the proposal of a third, distinct receptor with a preference for LTE4, provisionally named CysLTER. nih.govpnas.org
P2Y12 Receptor: The purinergic receptor P2Y12, primarily known as a receptor for adenosine (B11128) diphosphate (B83284) (ADP), has been identified as essential for LTE4-mediated pulmonary inflammation. nih.govnih.gov In human mast cell lines, P2Y12 expression is required for LTE4 to induce chemokine production. nih.govnih.gov Interestingly, direct binding of LTE4 to P2Y12 has not been demonstrated; instead, evidence suggests that P2Y12 may form a complex with another, yet-to-be-identified receptor to recognize LTE4. nih.govnih.govsemanticscholar.org This interaction is crucial for LTE4's ability to potentiate eosinophilia and other inflammatory responses in the lungs. nih.gov
GPR99: The orphan G-protein coupled receptor GPR99 (also known as Oxgr1) has been identified as a high-affinity receptor for LTE4. pnas.org Expressed in respiratory epithelial cells, GPR99 activation by LTE4 mediates mucin release and submucosal swelling, key features of asthma pathobiology. pnas.org This finding provides a direct molecular link for some of the potent effects of LTE4 observed in the airways. pnas.org
Mechanisms of Receptor-Mediated G-Protein Coupling and Downstream Signaling Initiation
The signaling pathways initiated by LTE4 are diverse and depend on the specific receptor it engages. Like other GPCRs, cys-LT receptors couple to intracellular heterotrimeric G-proteins to transmit their signals. hmdb.cawikipedia.org
CysLT1R and CysLT2R: These receptors are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). researchgate.netsigmaaldrich.com
P2Y12-mediated signaling: The P2Y12 receptor is well-characterized as coupling to the Gai family of G-proteins. plos.org LTE4-induced activation of extracellular signal-regulated kinase (ERK) via P2Y12 is sensitive to pertussis toxin, a known inhibitor of Gai signaling. nih.govbohrium.com This confirms that LTE4's effects through this receptor are mediated by an inhibitory G-protein pathway.
CysLTER-mediated signaling: In mice lacking both CysLT1 and CysLT2 receptors, the vascular leak response to LTE4 was markedly inhibited by pertussis toxin (implicating Gai) and a Rho kinase inhibitor (implicating Gα12/13). nih.govcaymanchem.com This suggests that the putative CysLTER couples to Gai and/or Gα12/13 proteins to mediate its effects on vascular permeability. nih.govcaymanchem.com
GPR99-mediated signaling: GPR99 is also a G-protein coupled receptor, and its activation by LTE4 triggers downstream inflammatory responses like mucin release. pnas.org
Analysis of Intracellular Signaling Cascades: Calcium Mobilization and Inositol (B14025) Phosphate Metabolism Triggered by Leukotriene E4
A primary consequence of Gq/11 protein activation by receptors like CysLT1R is the stimulation of phospholipase C (PLC). researchgate.netaai.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). umt.edu
Inositol Phosphate Metabolism: The generation of IP3 is a key step in this signaling cascade. aai.orgumt.edu
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol. aai.orgumt.edu While LTD4 is a potent inducer of Ca2+ mobilization via CysLT1R, LTE4 is generally much less potent in this regard, acting as a partial agonist. amazonaws.comaai.org Studies in human mast cell lines showed that prior stimulation with LTE4 only partially inhibited the subsequent calcium response to LTD4, confirming its partial agonist activity in this pathway. amazonaws.com In contrast, LTE4 did not induce calcium mobilization in cells expressing only the P2Y12 receptor, which aligns with P2Y12's primary coupling to Gai rather than Gq. semanticscholar.orgplos.org
Table 2: LTE4-Mediated Signaling Pathways
| Receptor/Pathway | G-Protein Coupling | Key Downstream Events | Reference |
|---|---|---|---|
| CysLT1R | Gq/11 | PLC activation, Inositol Phosphate production, Ca2+ mobilization (partial agonism) | amazonaws.comaai.org |
| P2Y12 | Gai | ERK activation, Inhibition of adenylate cyclase | nih.govplos.orgbohrium.com |
| CysLTER (putative) | Gai and/or Gα12/13 | Rho kinase activation, Vascular permeability | nih.govcaymanchem.com |
| GPR99 | G-protein coupled | Mucin release | pnas.org |
Assessment of Partial Agonist and Antagonist Activities of Leukotriene E4 at Leukotriene D4 Receptors in Cell Culture Models
In various experimental systems, LTE4 has demonstrated complex pharmacology at the CysLT1R (the primary LTD4 receptor). While it can elicit some response (agonism), it often does so with much lower efficacy than LTD4 and can interfere with LTD4's action.
Partial Agonist Activity: In guinea pig ileum, LTE4 acts as a partial agonist, inducing contractions but with a lower maximum effect compared to LTD4. nih.gov Similarly, in human mast cell lines, LTE4 stimulation leads to only a partial desensitization of the CysLT1R-mediated calcium response to a subsequent LTD4 challenge, which is characteristic of a partial agonist. amazonaws.com
Antagonist Activity: In the same guinea pig ileum model, LTE4 was shown to antagonize the contractile responses induced by LTD4, further supporting its role as a partial agonist that can competitively inhibit the binding and full effect of the more potent agonist, LTD4. nih.gov Studies on guinea pig lung membranes also showed that LTE4 binds to the same receptor site as LTD4, indicating that its effects are mediated through the CysLT1R in this tissue. capes.gov.br
Regulation and Modulation of Leukotriene Receptor Expression in Experimental Contexts
The expression of cys-LT receptors is not static and can be regulated by various factors, particularly cytokines present in the inflammatory microenvironment. This regulation can significantly alter a cell's responsiveness to leukotrienes.
Upregulation by Th2 Cytokines: The Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) have been shown to upregulate the expression of CysLT1R in human monocytes, macrophages, and lung fibroblasts. nih.govaai.orgaai.org This upregulation involves increased gene transcription and leads to enhanced protein expression on the cell surface. aai.org Consequently, cells treated with IL-13 or IL-4 show augmented responses to LTD4, including increased intracellular calcium mobilization and chemotaxis. aai.orgaai.org IL-13 has also been noted to upregulate CysLT2R expression in human monocytes. nih.gov
Downregulation by other factors: In contrast, studies in colon cancer cell lines have shown that epidermal growth factor (EGF), a known mitogen, suppresses CysLT2R expression. plos.orglu.se Conversely, the anti-tumorigenic cytokine interferon-alpha (IFN-α) was found to increase CysLT2R transcription. plos.orglu.se
This dynamic regulation suggests that during allergic inflammation, where Th2 cytokines are abundant, increased CysLT1R expression could make cells like fibroblasts and macrophages hyperresponsive to cys-LTs, thereby amplifying the inflammatory cascade. nih.govaai.org
Biological Activities and Cellular Responses of Leukotriene E4 in in Vitro and Ex Vivo Models
Modulation of Specific Cellular Processes in Leukocytes and Other Cultured Cell Types
Leukotriene E4 is a significant modulator of cellular activities, particularly in leukocytes, which are central to the inflammatory cascade. Its effects on cell migration, chemotaxis, and the secretion of other mediators have been characterized in a variety of cultured cell types.
Cell Migration and Chemotaxis: LTE4 functions as a chemoattractant, promoting the directed migration of specific immune cells. It has been shown to stimulate the migration of eosinophils, a key activity in the context of allergic responses and chronic inflammatory conditions. smolecule.comresearchgate.net While Leukotriene B4 (LTB4) is widely recognized as one of the most potent chemoattractants for neutrophils, medchemexpress.comwikipedia.org the cysteinyl leukotrienes, including LTE4, play a crucial role in recruiting eosinophils and other cell types to inflammatory foci. researchgate.net
Mediator Secretion: Beyond attracting cells, LTE4 can influence their function by modulating the release of other signaling molecules. For instance, cysteinyl leukotrienes can trigger monocytes to produce and secrete macrophage inflammatory protein-1α (MIP-1α) and MIP-1β through the CysLT1 receptor. nih.gov These chemokines further amplify the inflammatory response by recruiting and activating other monocytes. In studies on human mast cells, which are a primary source of cysLTs, LTE4 has been implicated in processes leading to cell proliferation. nih.gov Interestingly, the effect of LTE4 can also be inhibitory under certain conditions. In isolated eosinophils, while LTE4 did not appear to be a direct pro-inflammatory activator, it did induce the expression of cyclic AMP (cAMP) and, when pre-incubated with the cells, inhibited their degranulation in response to certain stimuli. nih.gov
| Cell Type | Cellular Process Modulated by LTE4 | Research Finding |
| Eosinophils | Chemotaxis | Promotes the migration of eosinophils, contributing to allergic and inflammatory responses. smolecule.comresearchgate.net |
| Mediator Secretion | Induces cAMP expression and can inhibit fMLP-mediated degranulation. nih.gov | |
| Monocytes | Mediator Secretion | Induces the production and secretion of chemokines MIP-1α and MIP-1β. nih.gov |
| Mast Cells | Proliferation | Implicated in the proliferation of human mast cells in vitro. nih.govnih.gov |
Effects on Smooth Muscle Contraction in Isolated Tissue Preparations
The contractile effects of cysteinyl leukotrienes on smooth muscle, particularly in the airways and gastrointestinal tract, are a hallmark of their biological activity. Ex vivo studies using isolated tissue preparations have been instrumental in characterizing these responses.
Airway Smooth Muscle: In preparations of guinea pig airway tissues, LTE4 demonstrates potent contractile activity. It is a more powerful constrictor of tracheal spirals than either Leukotriene C4 (LTC4) or Leukotriene D4 (LTD4). nih.govnih.gov Furthermore, LTE4 can enhance the sensitivity of airway smooth muscle to other contractile agents. It has been shown to increase the contractile response of guinea pig tracheal spirals to histamine (B1213489) in a dose- and time-dependent manner. nih.gov This airway hyperresponsiveness effect was specific to LTE4 and not observed with LTC4 or LTD4, suggesting a distinct mechanism of action. nih.gov
Lung Parenchymal Strips and Ileum: The relative potency of cysLTs can vary depending on the specific tissue preparation. In contrast to its high potency in tracheal spirals, LTE4 is less potent than LTD4 in contracting guinea pig lung parenchymal strips. nih.gov The rank order of potency in this tissue is LTD4 > LTE4 > LTC4. nih.gov In the guinea pig ileum, another commonly used ex vivo model, LTE4, along with LTC4 and LTD4, induces smooth muscle contraction. medchemexpress.comlipidbank.jp The differential potencies of these closely related molecules across various tissues were an early indicator of the existence of multiple cysLT receptor subtypes. nih.gov
| Tissue Preparation | Effect of LTE4 | Comparative Potency/Finding |
| Guinea Pig Tracheal Spirals | Contraction | More potent than LTC4 and LTD4. nih.govnih.gov |
| Hyperresponsiveness | Enhances contractile response to histamine. nih.gov | |
| Guinea Pig Lung Parenchymal Strips | Contraction | Less potent than LTD4. nih.gov |
| Guinea Pig Ileum | Contraction | Induces smooth muscle contraction. medchemexpress.com |
Induction of Vascular Permeability Changes in Defined Animal Models
A critical component of the inflammatory response is the increase in vascular permeability, which allows plasma proteins and leukocytes to move from the bloodstream into the tissues. LTE4 is a potent mediator of this process.
In animal models, the subcutaneous administration of LTE4 in guinea pigs leads to a significant and dose-dependent increase in vascular permeability, visualized by the leakage of vascular tracers like carbon black from postcapillary venules. nih.gov The effect was observed at doses as low as 10 ng. nih.gov Electron microscopy studies have revealed the underlying cellular mechanism: LTE4 induces the endothelial cells of the venules to contract, creating gaps between them through which fluid and macromolecules can escape. nih.gov This mechanism of action is similar to that of other inflammatory mediators like histamine and bradykinin. nih.gov The ability of cysLTs to mediate changes in vascular permeability is a key aspect of their pro-inflammatory function. nih.gov This has been further demonstrated in mouse models where blocking cysLT activity, either with specific antibodies or biosynthesis inhibitors, can mitigate vascular leakage in inflammatory conditions. semanticscholar.orgunina.it
Involvement in Experimental Inflammatory Responses and Mechanistic Dissection in Animal Models
Given its stability and potent actions on cells and tissues, LTE4 plays a significant role in the pathophysiology of inflammatory responses in various non-clinical animal models.
LTE4 is consistently detected in biological fluids from inflamed sites in animal models, reflecting its stability compared to its precursors, LTC4 and LTD4. nih.gov This makes it a reliable biomarker of cysLT pathway activation. In mouse models of asthma, LTE4 is implicated in key features of the disease, including allergen-induced airway inflammation, characterized by the influx of eosinophils, and airway remodeling. ashpublications.org
The role of leukotrienes in inflammatory settings extends to other organ systems. For example, in a mouse model of diabetic retinopathy, it is hypothesized that the transcellular biosynthesis of cysLTs within the retina contributes to microvascular permeability changes and amplifies the local inflammatory signal. nih.gov Mechanistic studies using pharmacological inhibitors further underscore the importance of this pathway. In a model of zymosan-induced peritonitis in mice, treatment with BRP-187, an inhibitor of leukotriene biosynthesis, significantly reduced peritoneal leukotriene levels, which was accompanied by a suppression of vascular permeability and neutrophil infiltration. unina.it These findings from diverse animal models highlight the central role of the leukotriene pathway, and specifically the stable end-product LTE4, in driving inflammatory responses.
Elucidation of Structure-Activity Relationships for Leukotriene E4 and its Derivatives on Specific Biological Responses
The distinct biological activities of LTE4 compared to its precursors, LTC4 and LTD4, have driven research into the structure-activity relationships that govern their interactions with cellular receptors.
The chemical difference between LTE4, LTD4, and LTC4 lies in the peptide side chain attached at the C6 position. LTC4 contains a full glutathione (B108866) tripeptide, LTD4 has a cysteinyl-glycine dipeptide, and LTE4 has only a cysteine residue. wikipedia.orgwikipedia.org This seemingly minor structural variation has significant consequences for receptor binding and biological potency. The observation that the rank order of contractile potency for these leukotrienes differs between guinea pig trachea (LTE4 > LTD4 = LTC4) and lung parenchyma (LTD4 > LTE4 > LTC4) was crucial evidence suggesting that they act on more than one type of receptor. nih.gov
For many years, the potent in vivo effects of LTE4 were puzzling because it demonstrated weak binding affinity for the two classical CysLT receptors, CysLT1R and CysLT2R, when these were expressed in cloned cell systems. nih.gov This discrepancy fueled the hypothesis that a distinct, high-affinity LTE4 receptor must exist. More recent research has refined this view, showing that under conditions of high receptor expression, LTE4 can act as a full and potent agonist at the CysLT1 receptor to regulate gene expression in human mast cells. nih.gov
The use of derivatives, such as Leukotriene E4 methyl ester, is primarily a tool for research. The esterification of the carboxylic acid group to a methyl ester increases the molecule's lipophilicity. smolecule.com This modification can enhance its ability to cross cell membranes, but the biological activity is ultimately dependent on the hydrolysis of the ester back to the active LTE4 acid form. medchemexpress.com The study of synthetic analogues, such as BAY u9773, has also been critical in dissecting the pharmacology of the different cysLT receptors and confirming the distinct signaling pathways they mediate. nih.gov
Future Research Directions and Emerging Avenues for Leukotriene E4 Methyl Ester Investigation
Unraveling the Intrinsic Biological Activities of Leukotriene E4 Methyl Ester in Novel Experimental Systems
A significant gap in the current body of research is the characterization of the biological activity of this compound. According to available data from chemical suppliers, the specific biological functions of this esterified form have not been reported. caymanchem.com Leukotriene E4 itself is known to be a weak agonist at the classical cysteinyl leukotriene receptors, CysLT1 and CysLT2, compared to its precursors LTC4 and LTD4. nih.gov However, LTE4 elicits potent and unique pro-inflammatory responses, particularly in the airways of asthmatic individuals, suggesting the involvement of other receptors, such as the P2Y12 receptor. nih.govnih.gov
Future research should focus on determining if LTE4 methyl ester acts as a biologically active signaling molecule or functions as a prodrug, which, after cellular uptake, is hydrolyzed back to the active LTE4. Its increased lipophilicity may enhance its ability to cross cell membranes, potentially leading to different intracellular concentrations or targeting different cellular compartments compared to LTE4.
Key research questions include:
Receptor Activation: Does LTE4 methyl ester directly bind to and activate known cys-LT receptors (CysLT1, CysLT2, P2Y12) or other novel receptors?
Prodrug Potential: Is LTE4 methyl ester metabolized intracellularly to LTE4 by cellular esterases? If so, what is the efficiency and rate of this conversion in different cell types (e.g., mast cells, eosinophils)?
Differential Cellular Responses: Do cells treated with LTE4 methyl ester exhibit different downstream signaling events (e.g., calcium mobilization, gene expression) compared to cells treated with an equimolar concentration of LTE4? nih.gov
Novel Experimental Systems: Utilizing advanced cell culture models, such as organ-on-a-chip systems or 3D tissue models of the human airway, could provide more physiologically relevant insights into its potential effects on processes like bronchoconstriction, mucus secretion, and inflammatory cell recruitment.
Advanced Structural Biology and Biophysical Studies of this compound and its Interactions with Receptor Proteins
The three-dimensional structures of receptors in complex with their ligands are fundamental to understanding the molecular basis of activation and inhibition. While crystal structures of the CysLT1 receptor bound to antagonists like zafirlukast (B1683622) and pranlukast (B1678047) have been solved, providing a template for drug design, no such data exists for LTE4 or its methyl ester. nih.gov Similarly, the structure of the CysLT2R in its active state bound to LTD4 has recently been elucidated. pnas.org
Future biophysical and structural studies are essential to delineate the interactions of LTE4 methyl ester with its potential protein targets. Esterification of the C-1 carboxyl group of LTE4 to form the methyl ester removes a key negative charge and increases hydrophobicity. This modification would fundamentally alter its interaction within a receptor's binding pocket. The carboxylate of LTE4 is predicted to form critical ionic or hydrogen-bonding interactions with basic residues (e.g., Lysine, Arginine) in the receptor. The loss of this interaction in the methyl ester form would likely reduce binding affinity unless compensated by new hydrophobic interactions.
Future research avenues include:
Crystallography and Cryo-EM: Determining the high-resolution structure of CysLT1, P2Y12, or other potential receptors in complex with LTE4 methyl ester would provide definitive evidence of binding and reveal the precise molecular interactions.
NMR Spectroscopy: Solution NMR could be employed to study the conformational dynamics of LTE4 methyl ester and to map its binding interface on a target receptor.
Surface Plasmon Resonance (SPR): SPR and other biophysical techniques can be used to quantitatively measure the binding kinetics (association and dissociation rates) and affinity of LTE4 methyl ester for various receptors, allowing for direct comparison with LTE4.
Innovations in Analytical Chemistry for Ultrasensitive and Selective Detection of Leukotriene E4 and its Metabolites
The quantification of LTE4 in biological fluids, particularly urine, is a cornerstone of clinical research in asthma and other inflammatory diseases. nih.govsoton.ac.uk The development of highly sensitive and specific analytical methods has been critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold-standard methodology for this purpose. mayocliniclabs.com These methods are capable of achieving high precision and linearity across a range of picogram per milliliter (pg/mL) concentrations. researchgate.net
This compound plays a direct role in some of these advanced analytical techniques. Specifically, it can be used as a starting material for the enzymatic synthesis of stable isotope-labeled internal standards. nih.gov In one method, LTE4 methyl ester was treated with esterase in the presence of oxygen-18 labeled water to incorporate two 18O atoms into the carboxyl group, creating a heavy-labeled [18O2]LTE4. nih.gov This internal standard is essential for accurate quantification by correcting for sample loss during extraction and for variations in instrument response.
Future innovations will likely focus on increasing throughput, reducing sample volume requirements, and enhancing sensitivity even further.
Emerging avenues for investigation:
Improved Internal Standards: Developing more efficient and cost-effective methods for synthesizing stable isotope-labeled LTE4, potentially using LTE4 methyl ester as a key intermediate.
High-Throughput Assays: Miniaturizing extraction techniques and employing ultra-high-performance liquid chromatography (UHPLC) can shorten analysis times, enabling larger clinical studies.
Direct-Injection Methods: Exploring novel sample preparation techniques that minimize matrix effects could allow for the direct injection of diluted biological fluids, significantly simplifying the workflow.
| Method | Technique | Sample Matrix | Typical Limit of Quantification (LOQ) | Key Features | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Urine, Plasma | ~1-30 pg/mL | High specificity and sensitivity; considered the gold standard. | researchgate.net |
| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry | Urine | ~68 pg/mL (reported concentration) | Requires derivatization; uses internal standards synthesized from LTE4 methyl ester. | nih.gov |
| Enzyme Immunoassay (EIA) | Antibody-based colorimetric assay | Urine | ~5-10 pg/mL | Higher throughput but can be susceptible to cross-reactivity. |
Application of Computational Modeling and In Silico Approaches to Predict this compound Interactions and Pathways
Computational modeling and in silico techniques are powerful tools for generating hypotheses and guiding experimental research. A notable success in this area was the use of a computer model to predict that the purinergic receptor P2Y12 could serve as a receptor for LTE4, a hypothesis that was subsequently confirmed experimentally. nih.govsemanticscholar.org Similar approaches can be applied to investigate LTE4 methyl ester.
Molecular docking simulations can predict the preferred binding pose and estimate the binding affinity of LTE4 methyl ester within the ligand-binding pockets of various receptors. Such studies have been performed extensively for CysLT1 receptor antagonists and other related molecules. koreascience.krnih.gov By comparing the docking scores and predicted interactions of LTE4 and LTE4 methyl ester, researchers can form clear hypotheses about the functional consequences of esterification. For example, docking simulations could predict whether the methyl ester group can be accommodated within the binding site and if it forms new, favorable hydrophobic interactions that might partially compensate for the loss of the charge interaction from the carboxylate group.
Specific in silico approaches to be explored:
Molecular Docking: Dock LTE4 methyl ester into the crystal structures or homology models of CysLT1, CysLT2, and P2Y12 to predict binding modes and affinities.
Molecular Dynamics (MD) Simulations: Run MD simulations of the receptor-ligand complexes to assess the stability of the predicted binding poses and to understand the dynamic nature of the interactions over time.
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the known active ligands of LTE4 receptors and screen for how well LTE4 methyl ester fits this model compared to LTE4 itself.
Metabolic Prediction: Use in silico tools to predict the likely metabolic fate of LTE4 methyl ester, including its susceptibility to hydrolysis by various human esterase enzymes.
Investigation of Stereochemical Influences on the Biosynthesis and Bioactivity of Leukotriene E4 and its Analogs
The biological activity of leukotrienes is critically dependent on their precise three-dimensional structure. The biosynthesis of LTE4 is a highly stereospecific process, beginning with the enzymatic conversion of arachidonic acid by 5-lipoxygenase. nih.gov The resulting natural form of LTE4 has a defined stereochemistry of (5S,6R,7E,9E,11Z,14Z). wikipedia.org The enzymes involved in this pathway, such as LTC4 synthase, are designed to process substrates and produce products with this specific stereochemical configuration. nih.govselfhacked.com
The synthesis of stereoisomers and analogs of leukotrienes has been a valuable strategy for probing structure-activity relationships. acs.orgacs.org Studies on synthetic analogs of CysLT receptor antagonists have shown that subtle changes, such as replacing an oxygen atom with a methylene (B1212753) group, can significantly alter the activity, in some cases enhancing the antagonism at the LTE4 receptor. nih.gov
Future research focused on LTE4 methyl ester should involve the stereospecific synthesis of its different potential stereoisomers. By creating isomers where the stereochemistry at the C5 or C6 position is inverted (e.g., 5R,6R or 5S,6S) and then esterifying them, researchers can systematically investigate the importance of each chiral center for receptor binding and biological function. Comparing the activity of these synthetic methyl ester isomers with their corresponding free-acid forms would provide a deeper understanding of the structural requirements for receptor interaction, both for the core leukotriene structure and the C-1 terminus.
Q & A
Q. Basic Research Focus
- LC-MS/MS : Quantify picomolar levels using multiple reaction monitoring (MRM) transitions (e.g., m/z 440 → 319 for LTE4 methyl ester) with deuterated internal standards (e.g., LTE4-d5) .
- Chiral chromatography : Resolve isomers (e.g., 11-trans LTE4 methyl ester) to confirm stereochemical integrity .
- Stability testing : Assess storage conditions (-80°C in argon) to prevent auto-oxidation of conjugated triene systems .
What in vivo models are appropriate for studying the pro-inflammatory mechanisms of this compound?
Q. Advanced Research Focus
- Renal inflammation : Use murine models of glomerulonephritis to evaluate cysteinyl-leukotriene receptor (CysLT/CysLT) activation and correlate with urinary LTE4 levels .
- Airway hyperresponsiveness : Administer via nebulization in ovalbumin-sensitized mice and measure bronchoconstriction via plethysmography, comparing effects to LTC4 methyl ester .
- Transcellular metabolism : Co-culture mast cells with endothelial cells to study LTE4 methyl ester conversion into sulfidopeptide leukotrienes .
How does methyl esterification alter the pharmacokinetic profile of Leukotriene E4 compared to its native form?
Q. Advanced Research Focus
- Lipid solubility : Methyl ester enhances membrane permeability, as demonstrated in Caco-2 cell monolayers (Papp values 2–3× higher than non-esterified LTE4) .
- Plasma stability : Conduct tandem mass spectrometry to quantify hydrolysis rates by esterases in human serum (t ~30–60 min) .
- Receptor affinity : Compare binding kinetics (e.g., SPR or radioligand assays) for CysLT receptors, noting reduced potency due to esterification .
What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?
Q. Basic Research Focus
- Quality control : Mandate ≥3 independent syntheses with analytical consistency (RSD <5% for LC-MS peak area) .
- Isotopic labeling : Use -methyl esters to validate reaction completion via isotope ratio mass spectrometry .
- Supplementary data : Publish full spectral datasets (NMR, HRMS) in supporting information to enable cross-lab verification .
Why is there limited data on the direct biological activity of this compound in peer-reviewed literature?
Q. Advanced Research Focus
- Rapid metabolism : Its short half-life in vivo necessitates real-time sampling techniques (e.g., microdialysis in target tissues) .
- Analytical interference : Endogenous esterases in biological fluids hydrolyze the methyl ester, complicating activity attribution. Use esterase inhibitors (e.g., PMSF) in ex vivo assays .
- Focus on downstream metabolites : Many studies prioritize sulfidopeptide leukotrienes (e.g., LTE4) as terminal mediators, overlooking esterified precursors .
How can computational modeling enhance the understanding of this compound’s interactions with lipid membranes?
Q. Advanced Research Focus
- Molecular dynamics (MD) : Simulate partitioning into lipid bilayers using force fields (e.g., CHARMM36) to predict membrane localization .
- Docking studies : Model interactions with CysLT receptors to identify ester-dependent binding motifs .
- QSPR models : Correlate logP values (experimental vs. predicted) with cellular uptake rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
